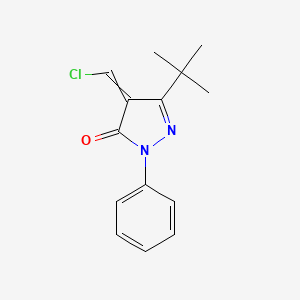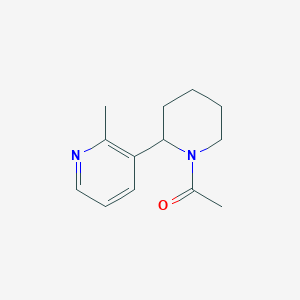![molecular formula C23H37N7Na3O18P3S+2 B11816194 trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)
trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate is a complex organic compound with a multifaceted structure It is characterized by the presence of multiple functional groups, including amino, hydroxyl, phosphonooxy, and sulfanyl groups
Preparation Methods
The synthesis of trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential role in cellular processes and as a tool for probing biochemical pathways. In medicine, it is explored for its therapeutic potential, particularly in the development of novel drugs. Industrial applications include its use in the production of specialized materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include other nucleotides and nucleotide analogs, which share some structural features but differ in their specific functional groups and overall molecular architecture. The unique properties of this compound make it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H37N7Na3O18P3S+2 |
|---|---|
Molecular Weight |
893.5 g/mol |
IUPAC Name |
trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate |
InChI |
InChI=1S/C23H38N7O18P3S.3Na/c1-23(2,18(35)21(36)26-4-3-13(31)25-5-6-52-8-14(32)33)9-45-51(42,43)48-50(40,41)44-7-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,25,31)(H,26,36)(H,32,33)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39);;;/q;3*+1/p-1/t12-,16-,17-,18?,22-;;;/m1.../s1 |
InChI Key |
XHTKPCRJCOPEGO-KMDSDBIISA-M |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)


![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)



![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)

![(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)


